molecular formula C10H15N6O+ B3250123 [Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium CAS No. 200731-31-3

[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium

Cat. No.: B3250123
CAS No.: 200731-31-3
M. Wt: 235.27 g/mol
InChI Key: WXIONIWNXBAHRU-UHFFFAOYSA-N
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Description

[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium is a useful research compound. Its molecular formula is C10H15N6O+ and its molecular weight is 235.27 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N6O/c1-14(2)10(15(3)4)17-16-9-8(12-13-16)6-5-7-11-9/h5-7H,1-4H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIONIWNXBAHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N6O+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901026947
Record name (Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200731-30-2
Record name (Dimethylamino)-N,N-dimethyl(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yloxy)methaniminium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901026947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a similar manner as described for Intermediate 18, 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.20 g, 0.67 mmol), 5-bromothiophene-2-carboxylic acid (0.15 g, 0.73 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′tetramethyluronium hexafluorophospahte (0.28 g, 0.73 mmol) and triethylamine (0.20 mL, 1.4 mmol) in N,N-dimethylformamide (10 mL) gave 5-bromo-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)thiophene-2-carboxamide (0.35 g) as a white solid. MS m/z 494, 496 (M+1, M+3).
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
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Intermediate 18
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0 (± 1) mol
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0.2 g
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0 (± 1) mol
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0.15 g
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reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

In a similar manner as described for Intermediate 18, 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.20 g, 0.67 mmol), 3-bromothiophene-2-carboxylic acid (0.27 g, 1.3 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophospahte (0.49 g, 1.3 mmol) and triethylamine (0.35 mL, 2.5 mmol) in N,N-dimethylformamide (10 mL) gave 3-bromo-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)thiophene-2-carboxamide (0.24 g) as a white solid. MS m/z 494, 496 (M+1, M+3).
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
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0 (± 1) mol
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Quantity
0.27 g
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Synthesis routes and methods III

Procedure details

In a similar manner as described for Intermediate 18 (below), 6-(1-aminoethyl)-N-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine (Intermediate 9) (0.10 g, 0.33 mmol), 2-[(trifluoroacetyl)amino]benzoic acid (0.084 g, 0.36 mmol), O-(7-azabenzotriazol-1-yl-N,N,N′,N′-tetramethyluronium hexafluorophospahte (0.14 g, 0.36 mmol) and triethylamine (0.10 mL, 0.73 mmol) in N,N-dimethylformamide (2.0 mL) gave 2-[(trifluoroacetyl)amino]-N-(1-{3-[(3,4,5-trimethoxyphenyl)amino]-1,2,4-triazin-6-yl}ethyl)benzamide (0.12 g) as a white solid. MS m/z 521 (M+1).
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 g
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0.084 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 2
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 3
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 4
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 5
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium
Reactant of Route 6
[Dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium

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